molecular formula C8H7ClO3S B1291623 3-(Methylsulfonyl)benzoyl chloride CAS No. 54857-54-4

3-(Methylsulfonyl)benzoyl chloride

Cat. No.: B1291623
CAS No.: 54857-54-4
M. Wt: 218.66 g/mol
InChI Key: BHKRMQZNFPIGNQ-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)benzoyl chloride is an organic compound with the molecular formula C8H7ClO3S and a molecular weight of 218.66 g/mol . It is a derivative of benzoyl chloride, where a methylsulfonyl group is attached to the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)benzoyl chloride typically involves the chlorination of 3-(methylsulfonyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction conditions usually include refluxing the mixture under an inert atmosphere to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to enhance efficiency and yield. The process is carefully controlled to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfonyl)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to 3-(methylsulfonyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH).

    Oxidation Reactions: It can be oxidized to 3-(methylsulfonyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) in the presence of a base (e.g., pyridine) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO) in an aqueous medium.

Major Products:

    Substitution: Corresponding amides, esters, or thioesters.

    Reduction: 3-(Methylsulfonyl)benzyl alcohol.

    Oxidation: 3-(Methylsulfonyl)benzoic acid.

Scientific Research Applications

3-(Methylsulfonyl)benzoyl chloride is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is employed in the modification of biomolecules, such as the synthesis of sulfonamide derivatives which have biological activity.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those that require a benzoyl chloride moiety.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the compound acts as an acylating agent.

Comparison with Similar Compounds

    Benzoyl Chloride: Lacks the methylsulfonyl group, making it less reactive towards nucleophiles.

    4-(Methylsulfonyl)benzoyl Chloride: Similar structure but with the methylsulfonyl group at the para position, which can influence its reactivity and applications.

    3,5-Bis(methylsulfonyl)benzoyl Chloride:

Uniqueness: 3-(Methylsulfonyl)benzoyl chloride is unique due to the position of the methylsulfonyl group, which significantly affects its chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis, with specific applications that are not easily replicated by its analogs.

Biological Activity

3-(Methylsulfonyl)benzoyl chloride (CAS 54857-54-4) is a compound with significant biological activity, particularly noted for its pharmacological properties. This article discusses its synthesis, biological evaluations, and structure-activity relationships (SAR), supported by data tables and case studies.

Molecular Formula : C8_8H7_7ClO3_3S
Molecular Weight : 218.66 g/mol

This compound features a benzoyl chloride moiety substituted with a methylsulfonyl group, which is critical for its biological effects.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anti-inflammatory effects
  • Antimicrobial properties
  • Antiparasitic activity

Anti-inflammatory Activity

Research indicates that derivatives of this compound show potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation. For instance, IC50_{50} values against COX-1 and COX-2 were reported as follows:

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)
This compound19.45 ± 0.0742.1 ± 0.30
Indomethacin6.741.10

These results demonstrate that while the compound is less potent than indomethacin, it still holds promise as an anti-inflammatory agent due to its selective inhibition of COX enzymes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Notably, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The minimum inhibitory concentrations (MICs) against selected strains are summarized below:

PathogenMIC (μg/mL)
Staphylococcus aureus15.62–31.25
Escherichia coli62.5–125
Candida albicans31.2

The mechanism of action appears to involve inhibition of protein synthesis and disruption of cell wall integrity .

Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown moderate activity against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. The compound's effectiveness was assessed through in vitro studies, revealing promising results:

ParasiteActivity Level
Toxoplasma gondiiModerate
Plasmodium falciparumSelective

These findings suggest that the compound could be a candidate for further development in antiparasitic therapies .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by the presence of the methylsulfonyl group and the benzoyl moiety. Studies indicate that modifications to the aromatic ring can enhance or diminish activity:

  • Electron-donating groups on the aromatic ring have been associated with increased anti-inflammatory activity.
  • Substituents such as halogens can significantly alter the potency against microbial strains.

A detailed SAR analysis has been conducted to optimize these interactions for better efficacy .

Case Studies

  • Anti-inflammatory Study : A study evaluated the effect of several derivatives on RAW264.7 cells, measuring their impact on iNOS and COX-2 expression levels. The results indicated that certain derivatives significantly reduced mRNA and protein levels compared to indomethacin, highlighting their potential as anti-inflammatory agents .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various benzoyl derivatives against resistant strains of bacteria. The findings demonstrated that compounds with methylsulfonyl substitutions exhibited superior activity compared to traditional antibiotics like ciprofloxacin .

Properties

IUPAC Name

3-methylsulfonylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKRMQZNFPIGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622766
Record name 3-(Methanesulfonyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54857-54-4
Record name 3-(Methanesulfonyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DMF (0.4 mL) and oxalyl chloride (1.90 g) were added to a solution of 3-(methylsulfonyl)benzoic acid (2.00 g) in CHCl3 (including amylene, 40 mL) in a nitrogen gas flow under ice cooling, followed by stirring at room temperature for 2 hours. The reaction solution was concentrated under reduced pressure to yield a crude product as a yellow solid, which was used in the subsequent reaction.
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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